L-CYSTEINE (2,3,3-D3; 15N) L-CYSTEINE (2,3,3-D3; 15N)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3686932
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 125.17

L-CYSTEINE (2,3,3-D3; 15N)

CAS No.:

Cat. No.: VC3686932

Molecular Formula:

Molecular Weight: 125.17

Purity: 98%

* For research use only. Not for human or veterinary use.

L-CYSTEINE (2,3,3-D3; 15N) -

Specification

Molecular Weight 125.17

Introduction

Chemical Properties and Structure

L-CYSTEINE (2,3,3-D3; 15N) is a modified version of the amino acid L-cysteine, where three hydrogen atoms have been replaced with deuterium (a stable isotope of hydrogen), and the nitrogen atom has been replaced with its stable isotope, nitrogen-15. This isotopic substitution creates a compound with identical chemical properties to natural L-cysteine but with a distinct mass that can be differentiated by mass spectrometry techniques.

Basic Chemical Information

PropertyValue
Chemical NameL-cysteine-2,3,3-d3-15N
Common SynonymsL-Cys-15N-d3, L-(+)-Cysteine-15N-d3, (R)-Cysteine-15N-d3
CAS Registry Number1795787-05-1
Molecular FormulaC₃H₄D₃[¹⁵N]O₂S
Molecular Weight125.2 g/mol
Chemical Purity≥95% (L-cysteine)
Deuterium Incorporation≥99% deuterated forms (d1-d3); ≤1% d0
Physical StateSolid

The molecular structure of L-CYSTEINE (2,3,3-D3; 15N) maintains the characteristic functional groups of L-cysteine, including a carboxylic acid group, an amino group, and a thiol side chain, while incorporating the isotopic substitutions that give it its analytical utility .

Applications in Research

The primary application of L-CYSTEINE (2,3,3-D3; 15N) lies in analytical chemistry and biochemical research, where precise quantification of L-cysteine is required.

Internal Standard for Mass Spectrometry

L-CYSTEINE (2,3,3-D3; 15N) serves as an ideal internal standard for the quantification of L-cysteine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The isotopic labeling creates a mass shift that allows the compound to be distinguished from natural L-cysteine while maintaining nearly identical chemical behavior during sample preparation and analysis .

Quantitative Analysis Methodology

When using L-CYSTEINE (2,3,3-D3; 15N) as an internal standard, researchers typically construct a standard curve by measuring peak intensity ratios between the deuterated standard and unlabeled L-cysteine. This approach compensates for variations in sample preparation, injection, and instrument response, significantly improving analytical precision .

For optimal results in quantitative analysis, it is recommended to:

  • Dissolve the L-CYSTEINE (2,3,3-D3; 15N) in an appropriate solvent

  • Prepare a standard curve using precisely weighed unlabeled L-cysteine

  • Add a known quantity of the isotope-labeled standard to biological samples

  • Process samples through the analytical workflow

  • Calculate concentrations based on the ratio of labeled to unlabeled compound

Biological Significance of L-Cysteine

Understanding the biological role of L-cysteine provides context for the importance of its accurate quantification using L-CYSTEINE (2,3,3-D3; 15N).

Metabolic Pathways

L-cysteine is classified as a conditionally essential amino acid in human metabolism. It is produced endogenously through the transsulfuration pathway from L-methionine. Additionally, L-cysteine can be obtained from dietary sources and through protein turnover processes .

Role in Glutathione Synthesis

One of the most significant functions of L-cysteine is its role as a precursor in the biosynthesis of glutathione (GSH), a tripeptide that serves as a critical intracellular antioxidant. The accurate measurement of L-cysteine levels using L-CYSTEINE (2,3,3-D3; 15N) as an internal standard can provide valuable insights into oxidative stress conditions and glutathione metabolism .

Therapeutic Implications

Research has demonstrated that L-cysteine supplementation can increase glutathione levels while decreasing oxidative stress and pro-inflammatory cytokine levels in various disease models, including type 2 diabetes, aging, and inflammatory bowel disease (IBD). Precise quantification of L-cysteine using isotope-labeled standards is essential for such therapeutic research .

Neurological Effects

It is worth noting that L-cysteine can also function as an excitotoxin, potentially inducing neuronal damage through overactivation of N-methyl-D-aspartate (NMDA) receptors. This dual nature of L-cysteine—both as an essential metabolic component and a potential neurotoxin—highlights the importance of accurate measurement methods in neurobiological research .

Analytical Methods Using Isotope-Labeled Standards

The use of isotope-labeled standards like L-CYSTEINE (2,3,3-D3; 15N) represents a sophisticated approach to quantitative analysis in biochemistry and metabolomics.

Isotope Dilution Mass Spectrometry

This technique involves adding a known amount of isotopically labeled compound to a sample containing an unknown amount of the unlabeled compound. The ratio between labeled and unlabeled compounds, determined by mass spectrometry, allows for precise quantification regardless of sample matrix effects or recovery variations.

Advantages of Deuterium and 15N Labeling

The incorporation of both deuterium and nitrogen-15 in L-CYSTEINE (2,3,3-D3; 15N) provides several analytical advantages:

  • Sufficient mass difference for clear spectral separation

  • Minimal isotope effects on chromatographic retention

  • High stability of the isotope label

  • Negligible natural abundance of these isotopes in biological samples

Sample Preparation Considerations

When working with L-CYSTEINE (2,3,3-D3; 15N), researchers should consider the following:

  • Early addition of the internal standard to account for all sample preparation losses

  • Appropriate calibration strategy using unlabeled standards

  • Matrix matching between calibrators and unknown samples

  • Potential for isotope exchange in extreme pH conditions

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